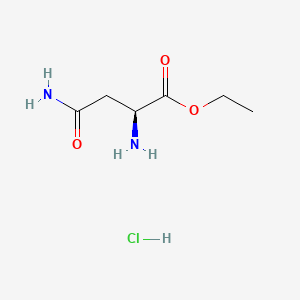
2-(3,6-Dihexyloxyxanthen-9-yl)benzamide
Overview
Description
“2-(3,6-Dihexyloxyxanthen-9-yl)benzamide” is a chemical compound with the molecular formula C32H39NO4 . It has a molecular weight of 501.67 . The compound appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The InChI code for “2-(3,6-Dihexyloxyxanthen-9-yl)benzamide” is 1S/C32H39NO4/c1-3-5-7-11-19-35-23-15-17-27-29(21-23)37-30-22-24(36-20-12-8-6-4-2)16-18-28(30)31(27)25-13-9-10-14-26(25)32(33)34/h9-10,13-18,21-22,31H,3-8,11-12,19-20H2,1-2H3,(H2,33,34) .Physical And Chemical Properties Analysis
The compound is solid at 20°C . It has a melting point range of 125.0 to 129.0°C, with a specific melting point at 127°C . The compound is soluble in dimethylformamide .Scientific Research Applications
Biomedical Research
2-(3,6-Dihexyloxyxanthen-9-yl)benzamide: is utilized in biomedical research due to its high purity and specific chemical structure. It serves as a biochemical reagent in proteomics, aiding in the study of protein expression and function within biological systems . Its role in the synthesis of primary sulfonamides is particularly noteworthy, as these compounds are crucial in medicinal chemistry for their antibacterial properties .
Analytical Chemistry
In analytical chemistry, this compound is employed for its reliable purity and consistent performance in high-performance liquid chromatography (HPLC). It’s used to calibrate instruments and validate analytical methods, ensuring accurate measurement of chemical substances in various samples .
Material Science
Material scientists use 2-(3,6-Dihexyloxyxanthen-9-yl)benzamide to develop new materials with unique properties. Its molecular structure can influence the synthesis of polymers and co-polymers, potentially leading to the creation of materials with novel optical or electrical properties .
Environmental Science
Environmental scientists may explore the use of this compound in the detection and analysis of environmental pollutants. Its specific interactions with other chemicals can make it a valuable tool for monitoring environmental contamination and for the development of sensors that detect hazardous substances .
Industrial Applications
In the industrial sector, the compound’s properties can be harnessed in the synthesis of dyes, pigments, and other colorants. Its xanthene backbone is structurally similar to many fluorescent dyes, which are used in a wide range of applications, from textile manufacturing to ink production .
Biotechnology
Within biotechnology, 2-(3,6-Dihexyloxyxanthen-9-yl)benzamide is a key reagent in the development of diagnostic assays. It could be linked to antibodies or other biological molecules to create sensitive assays for detecting diseases or biological markers .
properties
IUPAC Name |
2-(3,6-dihexoxy-9H-xanthen-9-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-3-5-7-11-19-35-23-15-17-27-29(21-23)37-30-22-24(36-20-12-8-6-4-2)16-18-28(30)31(27)25-13-9-10-14-26(25)32(33)34/h9-10,13-18,21-22,31H,3-8,11-12,19-20H2,1-2H3,(H2,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYUAGPQJCRKEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)OCCCCCC)C4=CC=CC=C4C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,6-Dihexyloxyxanthen-9-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-(4-Methoxyphenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1506890.png)
![Decanamide,N-[(1S,2S)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-](/img/structure/B1506892.png)




